(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

chiral building blocks enantiomeric purity stereoselective synthesis

Sourcing enantiomerically pure Cbz-piperazine building blocks with batch-to-batch stereochemical fidelity is a recurring bottleneck in medicinal chemistry. (S)-4-Cbz-piperazine-2-carboxylic acid directly addresses this challenge: • Fixed (S)-configuration derived from (2S)-piperazine-2-carboxylic acid eliminates chiral inversion risk. • Orthogonal Cbz protection enables selective hydrogenolytic deprotection while preserving acid-labile groups in multi-step routes. • ≥97% purity, white solid, compatible with solid-phase peptide synthesis and SAR library generation.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 138812-69-8
Cat. No. B165779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
CAS138812-69-8
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
InChIKeyARLOIFJEXPDJGV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-Cbz-piperazine-2-carboxylic Acid Selection


(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid (CAS 138812-69-8), also referred to as (S)-4-Cbz-piperazine-2-carboxylic acid, is a chiral piperazine-2-carboxylic acid derivative with a molecular formula of C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol . The compound features a Cbz (benzyloxycarbonyl) protecting group on the N4 nitrogen and a free carboxylic acid at the C2 position, with defined (S)-stereochemistry . It is typically supplied as a white to off-white solid with a purity of ≥95% or ≥97% . Its primary role is as a protected chiral building block for the synthesis of peptidomimetics, enzyme inhibitors, and pharmaceutical intermediates [1].

Workflow Protected chiral building block synthesis
Selection (S)-stereochemistry with Cbz protection
Use Context Multi-step orthogonal deprotection strategies

Why Analogs Fail: (S)-Cbz-piperazine-2-carboxylic Acid


Direct substitution of (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid with its (R)-enantiomer (CAS 276695-09-1) or alternative protecting group derivatives (Boc, Fmoc) is not feasible without compromising synthetic outcomes. The stereochemical configuration is fixed by the chiral synthesis starting from (2S)-piperazine-2-carboxylic acid, and the Cbz group confers specific orthogonal protection that is incompatible with other common protecting strategies [1]. Use of the (R)-enantiomer would invert the stereochemistry of the final molecule, leading to a different pharmacological profile, while Boc-protected analogs lack the acid-stable, hydrogenolyzable deprotection profile of Cbz, which is essential for specific multi-step synthetic sequences [2].

Target: (S)-Cbz-piperazine-2-carboxylic acid Substitute: (R)-enantiomer Inverted stereochemistry may alter structure-activity relationships in the final molecule
Target: Cbz protection Substitute: Boc/Fmoc protection Orthogonal deprotection profiles may not transfer; Cbz acid-stable/hydrogenolyzable character may disrupt sequential deprotection when using Boc/Fmoc analogs

Differentiation Evidence: (S)-Cbz-piperazine-2-carboxylic Acid


(S)-Enantiomer Purity & Identity

The target compound, (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, is the single (S)-enantiomer, with its chiral center derived from (2S)-piperazine-2-carboxylic acid. The (R)-enantiomer is cataloged under a distinct CAS number (276695-09-1). The (S)-enantiomer has a specific optical rotation of [α]D²⁰ = -X° (c = Y, Z) .

Enantiomer Identity
Data to verify
Opposite configuration: (S) vs (R); distinct CAS, MDL numbers
Stereochemical control for synthesis
Specific rotation value not provided; verify analytically
chiral building blocks enantiomeric purity stereoselective synthesis

Cbz vs. Boc Orthogonal Protection

The Cbz (benzyloxycarbonyl) protecting group in the target compound is stable to acidic conditions (e.g., TFA) that cleave the tert-butyloxycarbonyl (Boc) group. Conversely, the Cbz group is cleaved by hydrogenolysis (H₂, Pd/C) under conditions that leave Boc groups intact [1]. The target compound can be selectively deprotected at the N4 position while leaving other Boc-protected amines unaffected, a feature not possible with Boc-protected analogs like (S)-4-Boc-piperazine-2-carboxylic acid.

Deprotection Orthogonality
Class-level inference
Cbz: TFA-stable, cleaved by H₂/Pd-C; Boc: H₂-stable, cleaved by TFA
May support selective deprotection sequences
Requires validation in target substrate
orthogonal protection Cbz group Boc group synthetic strategy

Commercial Availability & Purity

The target compound, (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid, is commercially available from multiple reputable vendors with a standard purity of ≥97% . The (R)-enantiomer is also available but under a different CAS number (276695-09-1) and typically at a lower purity of 97% . The target compound's MDL number is MFCD02179109, while the (R)-enantiomer is MFCD02179110 .

Procurement Identity
Specification review
Target: ≥97% purity; CAS 138812-69-8; MDL MFCD02179109
Ensures correct enantiomer procurement
Check CoA for lot-specific purity
commercial availability purity procurement vendor comparison

Cholinesterase Inhibition Scaffold

Derivatives of piperazine-2-carboxylic acid, the core scaffold of the target compound, have demonstrated potent cholinesterase inhibition. A series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives exhibited AChE inhibition with Ki values as low as 10.18 µM and BChE inhibition with Ki values as low as 1.6 nM [1]. The target compound's (S)-stereochemistry and Cbz protection allow for the synthesis of these specific derivatives, whereas the (R)-enantiomer or differently protected analogs would lead to distinct SAR profiles.

Derivative Potency
Cross-study comparable
BChE Ki 1.6 nM (derivative) vs Tacrine 17.3 nM
Reported inhibitor potency context
Derived from 1,4-bisbenzylpiperazine series
cholinesterase inhibitors Alzheimer's disease SAR building block

Application Scenarios: (S)-Cbz-piperazine-2-carboxylic Acid


Chiral Pharmaceutical Intermediate Synthesis

The compound is ideally suited for the synthesis of chiral pharmaceutical intermediates where the (S)-stereochemistry of the piperazine ring is critical for downstream biological activity. As demonstrated in the synthesis of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives, the (S)-enantiomer serves as the foundational building block for generating compounds with defined stereochemical and pharmacological properties [1].

Multi-Step Orthogonal Deprotection

Due to the orthogonal stability of the Cbz group to acidic conditions, this compound is essential for synthetic routes that involve both acid-labile (e.g., Boc, tert-butyl esters) and hydrogenolyzable protecting groups. It allows for selective deprotection at the N4 position under hydrogenation conditions without affecting other acid-labile groups, a key requirement in complex molecule synthesis [2].

Peptidomimetic & Peptide Chemistry

The compound serves as a valuable building block in the synthesis of peptidomimetics and modified peptides, where the piperazine ring imposes conformational constraints that influence biological activity. The Cbz protection is compatible with standard solid-phase peptide synthesis (SPPS) strategies, enabling the incorporation of piperazine-based amino acid surrogates [3].

SAR Studies in Drug Discovery

The compound is used as a starting material for generating libraries of piperazine-2-carboxylic acid derivatives for SAR studies. Its (S)-stereochemistry and Cbz protection allow for systematic variation of substituents to explore activity against targets such as cholinesterases, kinases, and other enzymes involved in diseases like Alzheimer's and cancer [1].

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
(S)-enantiomer building block
Stereochemical identity verification
Orthogonal deprotection strategies
Cbz orthogonal stability
Selective N4 deprotection compatibility
Peptidomimetic chemistry
Piperazine conformational constraint
SPPS incorporation assessment
Enzyme inhibitor SAR research
Diversifiable piperazine scaffold
In vitro enzyme inhibition context

Technical Documentation Hub

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